molecular formula C13H10IN2NaO8S B014142 Sulfo-SIAB sodium CAS No. 144650-93-1

Sulfo-SIAB sodium

Cat. No.: B014142
CAS No.: 144650-93-1
M. Wt: 504.19 g/mol
InChI Key: HHSGWIABCIVPJT-UHFFFAOYSA-M
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Description

Chemical Identity: Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate (CAS: 144650-93-1), also termed Sulfo-SIAB, is a heterobifunctional crosslinker featuring two distinct reactive groups:

  • Sulfonated N-hydroxysuccinimide (NHS) ester: Targets primary amines (e.g., lysine residues) under physiological pH (7.2–9.0), forming stable amide bonds.
  • Iodoacetyl group: Reacts selectively with thiols (e.g., cysteine residues) via alkylation, enabling covalent conjugation .

Properties

IUPAC Name

sodium;1-[4-[(2-iodoacetyl)amino]benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O8S.Na/c14-6-10(17)15-8-3-1-7(2-4-8)13(20)24-16-11(18)5-9(12(16)19)25(21,22)23;/h1-4,9H,5-6H2,(H,15,17)(H,21,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSGWIABCIVPJT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN2NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399681
Record name Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144650-93-1
Record name Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfo-SIAB sodium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EUQ7PWP2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solvent Selection

Benzene is preferred for oxalyl chloride-mediated activation due to its ability to dissolve both the iodoacetylaminobenzoic acid and oxalyl chloride while minimizing side reactions. However, modern protocols may substitute benzene with less toxic alternatives like toluene, provided reaction kinetics are adjusted.

Temperature and Stoichiometry

Exothermic reactions, such as chloroacetyl chloride addition, require cooling to 0–5°C to prevent decomposition. Stoichiometric excess of oxalyl chloride (1.2 equivalents) ensures complete activation of the carboxylic acid, while equimolar N-hydroxysulfosuccinimide avoids wasteful reagent use.

Purification Strategies

Trituration with ether effectively removes unreacted N-hydroxysulfosuccinimide and oxalyl chloride byproducts. For higher purity, column chromatography using silica gel and a dichloromethane/methanol gradient (95:5) resolves sulfo-SIAB from residual reactants, though this reduces overall yield by 10–15%.

Comparative Analysis of Synthetic Methods

StepReagentsConditionsYield (%)
HaloacetylationChloroacetyl chloride, NaOH0°C, pH 9–1085–90
Halogen exchangeNaI, acetone24 h, RT70
Carboxylic activationOxalyl chloride, benzeneReflux, 2 h95
Succinimide couplingN-HydroxysulfosuccinimideReflux, 1 h77

This table highlights the efficiency of each synthesis step, with carboxylic acid activation exhibiting the highest yield due to the electrophilic nature of oxalyl chloride.

Mechanistic Insights

Haloacetylation Mechanism

The reaction between 4-aminobenzoic acid and chloroacetyl chloride proceeds via a two-step mechanism:

  • Deprotonation : The amine group is deprotonated by aqueous NaOH, forming a nucleophilic amide ion.

  • Acyl Substitution : The amide ion attacks the chloroacetyl chloride’s carbonyl carbon, displacing chloride and forming the amide bond.

Iodoacetyl Formation

The halogen exchange leverages acetone’s intermediate polarity to solubilize NaI while stabilizing the transition state through dipole interactions. Iodide’s larger size and lower electronegativity compared to chloride favor SN2 displacement, yielding the iodoacetyl derivative.

Challenges and Mitigation Strategies

Moisture Sensitivity

Oxalyl chloride and N-hydroxysulfosuccinimide are hygroscopic, requiring anhydrous conditions. Synthesis must be conducted under nitrogen or argon atmosphere, with solvents dried over molecular sieves.

Byproduct Formation

Over-activation of the carboxylic acid can lead to dimerization via intermolecular esterification. This is mitigated by maintaining a 1:1 molar ratio between the acid and oxalyl chloride .

Chemical Reactions Analysis

Types of Reactions: Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8). Common reagents include dithiothreitol (DTT) or β-mercaptoethanol to provide free sulfhydryl groups.

    Amidation Reactions: Conducted in aqueous buffers at pH 7-9. .

Major Products:

Scientific Research Applications

Protein Labeling and Crosslinking

One of the primary applications of Sulfo-SIAB is in the field of protein labeling. It allows researchers to tag proteins with fluorescent markers or other moieties for tracking and analysis. The NHS ester reacts with lysine residues on proteins, enabling precise modification without disrupting protein function .

Case Study:
A study demonstrated the use of Sulfo-SIAB for labeling antibodies, which were then used in immunoassays. The conjugation efficiency was assessed using fluorescence measurements, showing a significant increase in signal intensity compared to non-labeled controls .

Drug Development

Sulfo-SIAB plays a crucial role in drug development, particularly in creating antibody-drug conjugates (ADCs). By linking cytotoxic drugs to antibodies via Sulfo-SIAB, researchers can enhance the specificity and efficacy of cancer treatments.

Case Study:
In a recent investigation, researchers synthesized an ADC using Sulfo-SIAB to link a potent chemotherapeutic agent to a monoclonal antibody targeting tumor-specific antigens. The resulting conjugate exhibited improved cytotoxicity against cancer cells while minimizing effects on healthy tissues .

Immunological Studies

The compound is extensively used in immunological research for developing assays that require specific binding interactions between antigens and antibodies. Its ability to form stable conjugates facilitates the study of immune responses.

Case Study:
Research involving the use of Sulfo-SIAB-conjugated antigens showed enhanced sensitivity in enzyme-linked immunosorbent assays (ELISA). The study highlighted that the conjugated antigens had higher binding affinities and improved detection limits compared to unconjugated counterparts .

Advantages of Using Sulfo-SIAB

  • Increased Solubility: The sulfonate group enhances water solubility, making it easier to work with in aqueous environments.
  • Stability: Conjugates formed with Sulfo-SIAB are stable under physiological conditions, which is critical for biological applications.
  • Versatility: It can be used to modify a wide range of biomolecules, including proteins, peptides, and nucleic acids.

Comparison with Other Crosslinkers

PropertySulfo-SIABOther Crosslinkers (e.g., Maleimide)
ReactivityHigh reactivity with amines and thiolsModerate reactivity
SolubilityHigh due to sulfonate groupVariable; often lower than Sulfo-SIAB
StabilityStable under physiological conditionsOften less stable
Application versatilityBroad applications in bioconjugationLimited by specific functional groups

Mechanism of Action

The mechanism of action of Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate involves its bifunctional reactivity:

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~380–400 g/mol (exact value varies by salt form).
  • Solubility : Enhanced water solubility due to the sulfonate group, making it suitable for aqueous reactions without organic solvents .
  • Applications : Widely used in antibody-drug conjugates (ADCs), protein labeling, and biomolecular immobilization due to its dual reactivity and precision .

Comparison with Similar Compounds

N-Succinimidyl (4-Iodoacetyl)aminobenzoate (SIAB)

  • Structure : Lacks the sulfonate group present in Sulfo-SIAB.
  • Solubility : Requires organic solvents (e.g., DMF, DMSO) for dissolution, limiting its use in aqueous systems .
  • Reactivity : Similar iodoacetyl and NHS ester groups but with reduced biocompatibility due to solubility constraints.
  • Applications : Primarily used in organic-phase reactions or with solubilizing agents .

Sulfo-N-succinimidyl 4-Maleimidobutyrate (Sulfo-SMB)

  • Reactive Groups : NHS ester (amine-reactive) and maleimide (thiol-reactive).
  • Reactivity : Maleimide reacts faster with thiols than iodoacetyl groups, enabling conjugation under milder conditions (pH 6.5–7.5) .
  • Stability : Maleimide-thiol adducts are prone to hydrolysis over time, whereas iodoacetyl-thiol bonds are more stable .
  • Applications: Preferred for rapid, short-term labeling in diagnostics .

N-Succinimidyl 3-Maleimidobenzoate (SMB)

  • Structure : Combines NHS ester and maleimide with a benzoate spacer.
  • Solubility : Requires organic solvents, unlike Sulfo-SIAB .

N-(o-Aminobenzoyloxy)succinimide

  • Reactivity : Contains an NHS ester but lacks thiol-reactive groups, limiting it to amine-specific conjugation .
  • Applications : Used in peptide synthesis and small-molecule derivatization without crosslinking capabilities .

Di(N-succinimidyl) Adipate (DSA)

  • Structure : Homobifunctional NHS ester with a 6-carbon spacer.
  • Reactivity : Exclusive amine-amine crosslinking, unsuitable for thiol-containing targets .
  • Applications : Protein oligomerization and polymer chemistry .

Data Table: Comparative Analysis

Compound Reactive Groups Solubility Molecular Weight (g/mol) Key Applications Stability of Conjugates
Sulfo-SIAB NHS ester, iodoacetyl High (aqueous) ~380–400 ADCs, protein labeling High (stable thiol-alkylation)
SIAB NHS ester, iodoacetyl Low (organic) ~360–380 Organic-phase conjugation Moderate
Sulfo-SMB NHS ester, maleimide High (aqueous) ~382 Rapid diagnostics Moderate (hydrolysis-prone)
SMB NHS ester, maleimide Low (organic) ~314 Small-molecule conjugates Moderate
N-(o-Aminobenzoyloxy)succinimide NHS ester Moderate ~246 Peptide synthesis High
DSA NHS ester (homobifunc) Low (organic) ~292 Protein oligomerization High

Biological Activity

Sulfo-N-succinimidyl (N-iodoacetyl)aminobenzoate, commonly referred to as SIAB, is a heterobifunctional crosslinker widely utilized in bioconjugation processes. Its unique structure and reactivity allow it to form stable conjugates with various biomolecules, making it invaluable in biochemical research and therapeutic applications. This article delves into the biological activity of SIAB, including its mechanisms of action, applications in drug delivery systems, and case studies highlighting its efficacy.

Chemical Structure and Properties

SIAB is characterized by the following chemical structure:

  • Chemical Formula : C₁₃H₉IN₂O₅
  • Molecular Weight : 400.125 g/mol
  • CAS Number : 72252-96-1

The compound features two reactive groups: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl moiety. The NHS ester facilitates the conjugation to amine-containing molecules, while the iodoacetyl group can react with thiol groups, allowing for versatile applications in protein labeling and crosslinking .

The biological activity of SIAB primarily revolves around its ability to form covalent bonds with target biomolecules. The NHS ester reacts with primary amines present in proteins or other biomolecules, leading to the formation of stable amide bonds. Concurrently, the iodoacetyl group can react with sulfhydryl groups, enabling the creation of disulfide linkages or thioether bonds.

This dual reactivity is particularly beneficial for creating antibody-drug conjugates (ADCs), where SIAB serves as a linker between the therapeutic agent and the antibody. The stability of the resulting conjugates under physiological conditions enhances their therapeutic efficacy by ensuring targeted delivery to specific cells .

Applications in Drug Delivery

SIAB has gained prominence in the development of ADCs due to its ability to facilitate targeted drug delivery. By linking potent cytotoxic agents to antibodies that recognize specific cancer cell antigens, researchers can achieve selective killing of malignant cells while minimizing damage to healthy tissues.

Table 1: Comparison of Crosslinkers Used in ADCs

CrosslinkerReactive GroupsStabilityApplication Area
SIABNHS ester, IodoacetylHighADCs
MaleimideMaleimideModerateGeneral protein labeling
DisulfideDisulfideVariableADCs and protein stabilization

Case Studies

  • Peptide-Decorated Chitosan Derivatives :
    A study demonstrated that SIAB was used to immobilize peptides onto chitosan matrices, significantly enhancing fibroblast adhesion and proliferation. This application suggests potential uses in wound healing and tissue engineering .
  • Antibody-Drug Conjugates :
    Research highlighted the successful use of SIAB in creating stable ADCs that exhibited potent anti-cancer activity. These conjugates showed enhanced internalization into cancer cells via receptor-mediated endocytosis, leading to improved therapeutic outcomes compared to non-targeted therapies .
  • Biosensor Development :
    SIAB was employed in biosensor technology for immobilizing recognition receptors on sensor surfaces. This application underscores its versatility beyond traditional drug delivery systems, extending into diagnostic tools and bioassays .

Q & A

Q. How does SIAB function as a heterobifunctional crosslinker in protein conjugation?

SIAB contains two reactive groups: an NHS ester (targeting primary amines, e.g., lysine residues) and an iodoacetyl group (reacting with sulfhydryl groups, e.g., cysteine thiols). This enables sequential conjugation:

Amine reaction first : Incubate SIAB with the first protein (e.g., IgG) in a pH 7.0–9.0 buffer (e.g., PBS or HEPES) to form stable amide bonds .

Thiol reaction second : Add the second protein/enzyme (e.g., horseradish peroxidase) with reduced cysteine residues to form a thioether bond.
Methodological note: Optimize molar ratios (typically 10–20-fold SIAB excess) and avoid competing nucleophiles (e.g., Tris buffers) during the NHS ester reaction .

Q. What solvent systems are compatible with SIAB for biological applications?

SIAB is water-insoluble and requires pre-dissolution in polar aprotic solvents like DMSO or DMF (5–10 mg/mL). After activation, dilute the solution into an aqueous reaction buffer (≤10% organic solvent) to prevent protein denaturation . Critical consideration: Verify solvent compatibility with downstream assays (e.g., DMSO may interfere with fluorescence measurements).

Q. How can researchers validate successful SIAB-mediated conjugation?

  • SDS-PAGE : Observe shifts in molecular weight corresponding to crosslinked proteins.
  • Mass spectrometry : Confirm covalent attachment via mass shifts matching SIAB’s molecular weight (402.15 g/mol) .
  • Functional assays : Test retained activity of conjugated enzymes (e.g., HRP activity in IgG-HRP conjugates) .

Advanced Research Questions

Q. How does SIAB’s crosslinking efficiency compare to water-soluble analogs like Sulfo-SIAB?

SIAB’s lack of a sulfonate group reduces water solubility but enhances membrane permeability, making it suitable for intracellular targeting. In contrast, Sulfo-SIAB (water-soluble) is ideal for extracellular or surface protein modifications. Experimental design tip: Use Sulfo-SIAB as a control to distinguish membrane-permeability effects in cellular uptake studies .

Q. What strategies resolve contradictions in SIAB’s dual-reactivity kinetics?

Conflicting reactivity rates (NHS esters hydrolyze faster than iodoacetyl groups react) can lead to incomplete conjugation. Mitigate this by:

  • Temperature control : Perform the NHS ester reaction at 4°C to slow hydrolysis.
  • Two-step purification : Remove unreacted SIAB after the first step via size-exclusion chromatography before adding the second protein .

Q. How does SIAB inhibit CD36-mediated fatty acid uptake, and how can this be applied in metabolic studies?

SIAB derivatives like Sulfo-N-succinimidyl oleate (SSO) covalently bind lysine 164 on CD36, blocking fatty acid transport . Methodology:

Treat cells with SSO (10–50 µM in DMSO) for 15–30 minutes.

Validate inhibition via fluorescent fatty acid uptake assays (e.g., BODIPY-FA) .
Advanced application: Combine SSO with calcium signaling assays to study CD36’s role in intracellular lipid signaling .

Q. How can SIAB derivatives be used to engineer biohybrid materials?

SIAB-like reagents (e.g., sulfo-N-succinimidyl S-acetylthioacetate) introduce thiol groups on proteins for site-specific immobilization. Example workflow:

Modify Photosystem I (PSI) with SIAB analogs to add thiols.

Self-assemble onto gold surfaces via Au-S bonds for photoelectrochemical applications .
Key data: Fluorescence tagging confirmed 85% labeling efficiency in PSI modifications .

Troubleshooting and Data Interpretation

Q. How to address inconsistent crosslinking yields in SIAB-based experiments?

  • Check sulfhydryl availability : Pretreat proteins with reducing agents (e.g., TCEP) to expose free thiols.
  • Monitor NHS ester hydrolysis : Use Ellman’s assay to quantify residual reactive iodoacetyl groups post-hydrolysis .
  • Alternative linkers : If solubility limits SIAB, use hydrophilic spacers (e.g., PEG-SIAB derivatives) .

Q. What are the implications of SIAB’s non-cleavable linkage in long-term cellular studies?

SIAB forms stable thioether bonds, preventing disassembly under reducing conditions. While this ensures conjugate stability, it may complicate downstream analyses (e.g., Western blotting under non-reducing conditions). Recommendation: Use cleavable linkers (e.g., disulfide-based) for reversible applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.